OXA-11

FAK inhibition Biochemical assay IC50

Researchers requiring clean dissection of FAK-dependent signaling face persistent challenges from off-target kinase inhibition (e.g., PYK2, SRC) that confound data interpretation in migration, invasion, and survival assays. OXA-11 (FAK-IN-16) directly resolves this: • >1,000-fold selectivity over SRC family kinases; 8-fold over PYK2-enabling unambiguous FAK-specific pathway analysis. • Biochemical IC50 = 1.2 pM; cellular EC50 = 1 nM (TOV21G); in vivo PD EC50 = 1.8 nM->14-fold lower than Defactinib. • Validated in 3D tumor spheroid assays (IGROV1 EC50 = 0.3 nM) and in vivo metastasis models with cisplatin & VEGFR-2 blockade synergy. Supplied as ≥98% pure solid; custom synthesis and bulk quantities available with global shipping.

Molecular Formula C37H49F3N7O5P
Molecular Weight 759.812
CAS No. 1257994-15-2
Cat. No. B609795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXA-11
CAS1257994-15-2
SynonymsOXA-11;  OXA 11;  OXA11.
Molecular FormulaC37H49F3N7O5P
Molecular Weight759.812
Structural Identifiers
SMILESCOC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2
InChIInChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26-
InChIKeyHZOFIHCVZSUCBZ-DIVCQZSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OXA-11 Baseline: FAK Inhibitor Profile


OXA-11 (also designated FAK-IN-16) is a small-molecule aminopyrimidine inhibitor of Focal Adhesion Kinase (FAK) with the molecular formula C37H49F3N7O5P and a molecular weight of 759.8 g/mol [1]. The compound demonstrates a reported biochemical IC50 of 1.2 pM against FAK phosphorylation at the tyrosine 397 (pFAK Y397) residue [2]. OXA-11 is characterized by its oral bioavailability in preclinical models and has been utilized in research settings to investigate FAK-dependent tumor progression, angiogenesis, and metastasis .

OXA-11 Specificity: Key Differentiator


Substitution among FAK inhibitors is scientifically invalid due to profound differences in kinase selectivity profiles and functional potency. While numerous compounds share the nominal target of FAK, their off-target inhibition of structurally related kinases—particularly PYK2 (FAK2), SRC family kinases, and Aurora kinases—varies by orders of magnitude . These differences directly impact cellular phenotype, therapeutic window, and in vivo pharmacodynamics. For example, compounds with limited selectivity over PYK2 (e.g., Defactinib, which inhibits PYK2 equipotently) produce distinct biological outcomes compared to agents with pronounced FAK selectivity like OXA-11 . Consequently, procurement decisions must be guided by quantitative selectivity data and assay-specific functional readouts rather than by nominal target class alone.

OXA-11 Comparative Evidence


Biochemical Potency Advantage

OXA-11 exhibits a biochemical IC50 of 1.2 pM against FAK phosphorylation at Y397, representing a >1,000-fold improvement in potency over the clinical FAK inhibitors Defactinib (VS-6063; IC50 = 0.47-0.6 nM) and VS-4718 (PND-1186; IC50 = 1.5 nM) as measured in comparable biochemical kinase assays [1][2]. This sub-nanomolar to picomolar potency differential enables OXA-11 to achieve complete target engagement at significantly lower concentrations, a critical factor for applications requiring sustained pathway inhibition with minimal compound burden.

FAK inhibition Biochemical assay IC50 Kinase selectivity

FAK Selectivity Advantage

OXA-11 demonstrates 8-fold selectivity for FAK over the closely related kinase PYK2 (FAK2), 26-fold selectivity over RSK1/2, and >1,000-fold selectivity over SRC, AURKA, AURKB, INSR, and KDR . This contrasts sharply with Defactinib, which inhibits FAK and PYK2 equipotently (IC50 = 0.6 nM for both kinases), and with GSK2256098, which exhibits significant off-target inhibition of NTRK1 (IC50 = 56 nM) [1]. The >1,000-fold selectivity window over SRC family kinases is particularly consequential, as SRC inhibition can independently modulate cell adhesion, migration, and survival pathways, confounding FAK-specific phenotype interpretation.

Kinase selectivity PYK2 SRC Off-target profiling FAK inhibitor

3D Spheroid Antiproliferative Activity

In three-dimensional (3D) tumor spheroid culture—a model system that more faithfully recapitulates in vivo tumor architecture and drug penetration barriers than conventional 2D monolayer assays—OXA-11 suppresses proliferation of TOV21G ovarian cancer cells with an EC50 of 9 nM and IGROV1 ovarian cancer cells with an EC50 of 0.3 nM [1]. In contrast, the clinical FAK inhibitor GSK2256098 requires significantly higher concentrations to achieve comparable effects, with reported IC50 values of 12-15 nM in 2D monolayer assays across OVCAR8, A549, and U87MG cell lines . The 3D culture context of OXA-11's EC50 data provides greater translational relevance for predicting in vivo antitumor activity.

3D cell culture Tumor spheroid Antiproliferative activity EC50 FAK inhibitor

In Vivo Pharmacodynamic Benchmark

OXA-11 achieves a pharmacodynamic EC50 of 1.8 nM for inhibition of pFAK Y397 in TOV21G tumor xenografts following oral administration in mice [1]. This in vivo target engagement benchmark is substantially lower than the reported in vivo EC50 of 26 nM for Defactinib in comparable tumor xenograft models . The >14-fold improvement in in vivo potency translates to effective target modulation at lower doses, potentially reducing systemic exposure and associated toxicity while maintaining antitumor efficacy.

Pharmacodynamics Tumor xenograft pFAK Y397 In vivo target engagement FAK inhibitor

Synergy with Cisplatin & VEGFR-2 Blockade

OXA-11 demonstrates quantifiable synergy with both cytotoxic chemotherapy and anti-angiogenic therapy in preclinical models. When combined with cisplatin, OXA-11 potentiates cisplatin's effects on tumor cell proliferation and apoptosis both in vitro and in murine xenograft models . Furthermore, co-administration of OXA-11 with the anti-VEGFR-2 antibody DC101 significantly reduces metastasis in the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors, an effect not observed with single-agent treatment [1]. In contrast, clinical FAK inhibitors such as Defactinib have shown limited single-agent activity and have primarily been evaluated in combination contexts without equivalent metastasis-specific endpoint data [2].

Combination therapy Cisplatin VEGFR-2 Tumor metastasis FAK inhibitor

OXA-11 Application Scenarios


FAK-Specific Mechanistic Studies

OXA-11's >1,000-fold selectivity over SRC family kinases and 8-fold selectivity over PYK2 make it the preferred FAK inhibitor for experiments where off-target kinase inhibition would confound data interpretation. In contrast to Defactinib, which inhibits PYK2 equipotently and thus cannot distinguish FAK-specific from PYK2-mediated effects , OXA-11 enables cleaner dissection of FAK-dependent signaling pathways in cell migration, invasion, and survival assays.

In Vivo Tumor Growth & Metastasis Models

With an in vivo pharmacodynamic EC50 of 1.8 nM [1]—>14-fold lower than Defactinib's 26 nM EC50 —OXA-11 is optimally suited for chronic oral dosing studies in murine tumor models where sustained FAK inhibition must be balanced against systemic toxicity. The compound's demonstrated efficacy in reducing metastasis when combined with VEGFR-2 blockade [1] further supports its use in advanced preclinical metastasis models.

Combination Regimen Studies

OXA-11's validated synergy with cisplatin and VEGFR-2 blockade [1] positions it as a high-value tool compound for investigating FAK-dependent mechanisms of chemoresistance and angiogenesis. Procurement for combination studies is justified by direct evidence of enhanced antitumor and anti-metastatic effects that are not consistently documented for other FAK inhibitors [2].

3D Spheroid & Organoid Culture Systems

OXA-11's low nanomolar EC50 in 3D tumor spheroid assays (TOV21G EC50 = 9 nM; IGROV1 EC50 = 0.3 nM) [3] makes it a superior choice for ex vivo models that more faithfully recapitulate tumor microenvironmental barriers. The 3D culture data provide greater confidence in translating in vitro findings to in vivo efficacy than 2D monolayer IC50 values typically reported for alternative FAK inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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